molecular formula C19H22N2O5S B11596386 Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-56-3

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596386
CAS No.: 617698-56-3
M. Wt: 390.5 g/mol
InChI Key: FOSGWPWSCKRQPY-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been observed to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

CAS No.

617698-56-3

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(11-7-8-12(24-3)13(9-11)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

FOSGWPWSCKRQPY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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